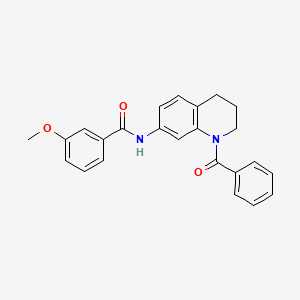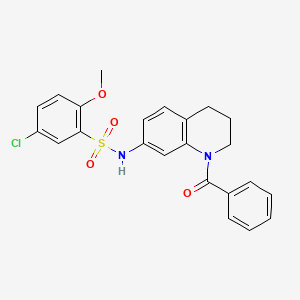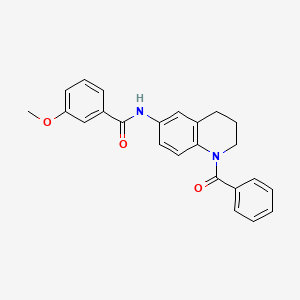
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide, or BTHQ for short, is a synthetic compound belonging to the class of quinoline derivatives. It is a white, crystalline solid with a molecular weight of 311.4 g/mol and a melting point of 135-137°C. BTHQ is a versatile compound with numerous applications in scientific research. It has been used in a variety of studies, ranging from biochemistry and physiology to drug delivery and materials science.
Aplicaciones Científicas De Investigación
BTHQ has been used in a variety of scientific research applications. It has been used in studies of drug delivery systems, materials science, and biochemistry and physiology. It has also been used as a model compound in the study of quinoline derivatives. In addition, BTHQ has been used as a ligand in the study of metal-organic frameworks and as a component in the synthesis of other quinoline derivatives.
Mecanismo De Acción
BTHQ acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and inhibits its activity, thus preventing the formation of prostaglandins. This mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which are used to treat a variety of inflammatory conditions.
Biochemical and Physiological Effects
BTHQ has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, BTHQ has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BTHQ in laboratory experiments has several advantages. It is relatively easy to synthesize and is stable in a variety of solvents. In addition, BTHQ is relatively non-toxic and has a wide range of biological activities. However, it is important to note that BTHQ can be toxic in high concentrations and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research involving BTHQ. These include further studies of its mechanism of action, its effects on other inflammatory mediators, and its potential applications in drug delivery systems. In addition, BTHQ could be used in the synthesis of other quinoline derivatives, as well as in the study of metal-organic frameworks. Finally, BTHQ could be used as a model compound for the study of other quinoline derivatives and their biological activities.
Métodos De Síntesis
BTHQ can be synthesized by several methods. The most common method is the condensation reaction of 1-benzoyl-4-hydroxyquinoline and 3-methoxybenzamide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified by recrystallization. Other methods of synthesis include the reaction of 1-benzoyl-4-hydroxyquinoline with 3-methoxybenzoyl chloride or 3-methoxybenzoyl bromide.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-21-11-5-9-19(15-21)23(27)25-20-13-12-17-10-6-14-26(22(17)16-20)24(28)18-7-3-2-4-8-18/h2-5,7-9,11-13,15-16H,6,10,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLHBGJAHAHYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6561262.png)
![2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B6561269.png)
![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6561270.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6561279.png)


![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6561323.png)
![6-{[4-(3-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561328.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B6561329.png)

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B6561349.png)
![N-[(3-methoxyphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B6561353.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561361.png)
![N-[(3-methoxyphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6561368.png)
